N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide
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Overview
Description
N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound that features a benzodioxole ring and a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation of 2H-1,3-benzodioxole-5-carbaldehyde with 2-(naphthalen-1-yl)hydrazinecarboxamide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- (E)-[(6-nitro-2H-1,3-benzodioxol-5-yl)methylidene]aminothiourea
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
Uniqueness
N’-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to its combination of a benzodioxole ring and a naphthalene moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H17N3O3 |
---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(naphthalen-1-ylamino)acetamide |
InChI |
InChI=1S/C20H17N3O3/c24-20(12-21-17-7-3-5-15-4-1-2-6-16(15)17)23-22-11-14-8-9-18-19(10-14)26-13-25-18/h1-11,21H,12-13H2,(H,23,24)/b22-11+ |
InChI Key |
CEKIPELKBFZPKO-SSDVNMTOSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CNC3=CC=CC4=CC=CC=C43 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CNC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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